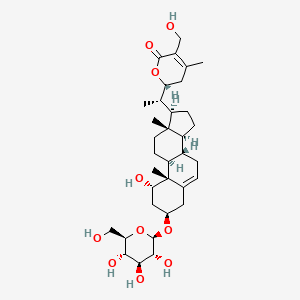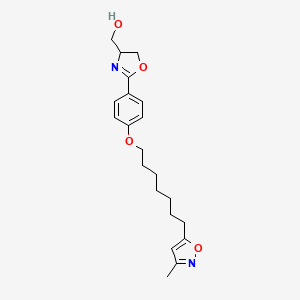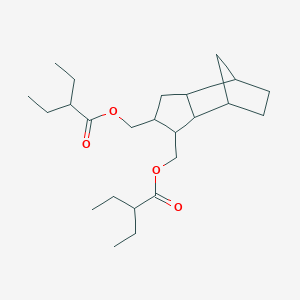
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(2-ethylbutyrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(2-ethylbutyrate) is a complex organic compound with the molecular formula C24H40O4 and a molecular weight of 392.572 g/mol . This compound is known for its unique structure, which includes a tricyclic core and ester functional groups. It is used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(2-ethylbutyrate) involves multiple steps, typically starting with the preparation of the tricyclic core. The core is then functionalized with methylene groups and esterified with 2-ethylbutyric acid. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(2-ethylbutyrate) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, often using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(2-ethylbutyrate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Mechanism of Action
The mechanism of action of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(2-ethylbutyrate) involves its interaction with specific molecular targets. The ester functional groups can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways. The tricyclic core structure may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(2-ethylbutyrate) can be compared with other similar compounds, such as:
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(2-methylbutyrate): This compound has a similar structure but with a different ester group, leading to variations in reactivity and applications.
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(2-propylbutyrate):
The uniqueness of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(2-ethylbutyrate) lies in its specific ester groups and tricyclic core, which confer distinct chemical and biological properties .
Properties
CAS No. |
94277-23-3 |
|---|---|
Molecular Formula |
C24H40O4 |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
[3-(2-ethylbutanoyloxymethyl)-4-tricyclo[5.2.1.02,6]decanyl]methyl 2-ethylbutanoate |
InChI |
InChI=1S/C24H40O4/c1-5-15(6-2)23(25)27-13-19-12-20-17-9-10-18(11-17)22(20)21(19)14-28-24(26)16(7-3)8-4/h15-22H,5-14H2,1-4H3 |
InChI Key |
XQEFKLYZHZAQJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)OCC1CC2C3CCC(C3)C2C1COC(=O)C(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



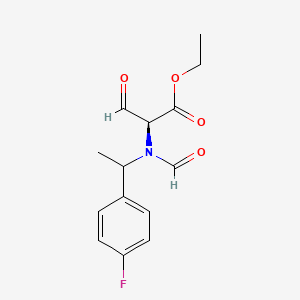
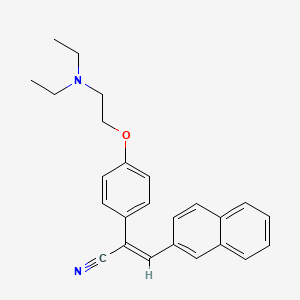
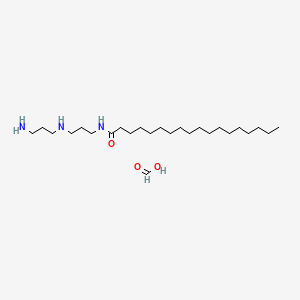
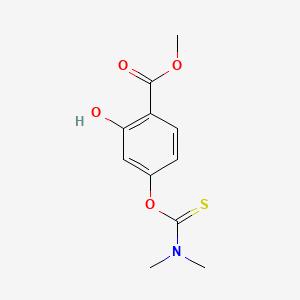
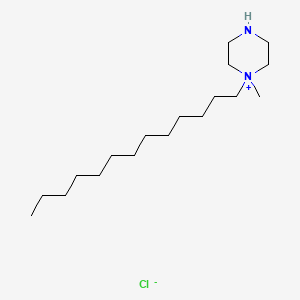
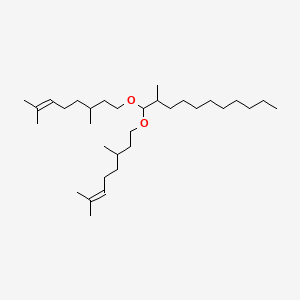
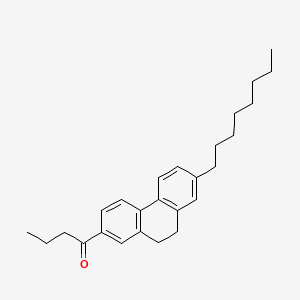
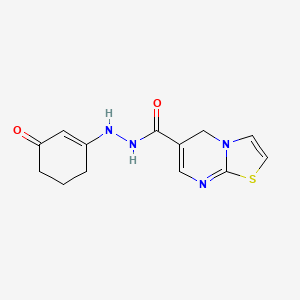

![Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12685355.png)
